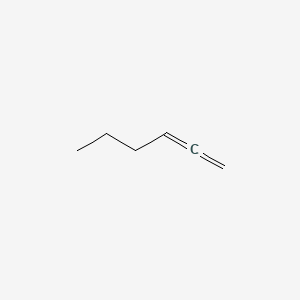

1,2-Hexadiene

Description

Structure

3D Structure

Properties

CAS No. |

592-44-9 |

|---|---|

Molecular Formula |

C6H10 |

Molecular Weight |

82.14 g/mol |

InChI |

InChI=1S/C6H10/c1-3-5-6-4-2/h5H,1,4,6H2,2H3 |

InChI Key |

XIAJQOBRHVKGSP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=C=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Hexadiene from 1-Hexyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 1,2-hexadiene, a valuable allenic building block in organic synthesis, through the isomerization of the terminal alkyne, 1-hexyne (B1330390). The core of this transformation lies in the strategic rearrangement of the triple bond to a cumulative double bond system. This document outlines two primary synthetic strategies: base-catalyzed and transition metal-catalyzed isomerization. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to enable researchers to effectively implement these methodologies.

Introduction

Allenes, compounds containing cumulative double bonds (C=C=C), are highly reactive and versatile intermediates in organic synthesis. Their unique axial chirality and ability to participate in a variety of cycloaddition and addition reactions make them attractive targets for the synthesis of complex molecules, including pharmaceuticals and natural products. This compound, a simple yet functionalized allene (B1206475), serves as a key starting material for the introduction of the allenic moiety. The most common and direct route to this compound is through the isomerization of the readily available terminal alkyne, 1-hexyne. This guide provides a comprehensive overview of the primary methods to achieve this transformation, focusing on practical experimental details and underlying reaction mechanisms.

Data Presentation

Table 1: Physical and Spectroscopic Properties of 1-Hexyne and this compound

| Property | 1-Hexyne | This compound |

| Molecular Formula | C₆H₁₀ | C₆H₁₀ |

| Molecular Weight | 82.14 g/mol | 82.14 g/mol |

| Boiling Point | 71-72 °C | 79 °C[1] |

| Density | 0.716 g/mL | 0.720 g/mL[1] |

| Refractive Index | 1.403 | 1.430[1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks/Signals |

| ¹³C NMR (CDCl₃) | δ (ppm): 208.9 (C2), 93.3 (C3), 74.4 (C1), 30.5 (C4), 21.8 (C5), 13.7 (C6)[2] |

| ¹H NMR (CDCl₃) | Estimated δ (ppm): 4.6-5.1 (m, 2H, C1-H), 5.0-5.5 (m, 1H, C3-H), 1.9-2.2 (m, 2H, C4-H), 1.3-1.6 (m, 2H, C5-H), 0.9 (t, 3H, C6-H) |

| IR (neat) | Characteristic Absorptions (cm⁻¹): ~1950 (asymmetric C=C=C stretch), ~1070 (symmetric C=C=C stretch), ~3050 (=C-H stretch) |

Note: The ¹H NMR data is an estimation based on typical chemical shifts for similar structures. The IR data indicates the expected characteristic absorption bands for an allene.

Experimental Protocols

Two primary methodologies for the isomerization of 1-hexyne to this compound are detailed below: base-catalyzed and transition metal-catalyzed isomerization.

Base-Catalyzed Isomerization (Representative Protocol)

This protocol is adapted from the general principles of the "alkyne zipper" reaction, which utilizes a strong base to induce isomerization of an internal alkyne to a terminal alkyne.[3] While the reverse is thermodynamically favored, careful selection of reaction conditions can allow for the isolation of the allene intermediate. A common strong base used for such transformations is potassium tert-butoxide.

Materials:

-

1-Hexyne (98% purity)

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (Schlenk line or glovebox)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet is charged with anhydrous DMSO (40 mL).

-

Potassium tert-butoxide (5.6 g, 50 mmol) is added to the flask under a stream of inert gas.

-

The mixture is stirred at room temperature until the base is fully dissolved.

-

1-Hexyne (4.1 g, 50 mmol) is added dropwise to the solution via syringe.

-

The reaction mixture is heated to 70 °C and stirred for 2 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

-

The aqueous layer is extracted with pentane (3 x 30 mL).

-

The combined organic layers are washed with water (2 x 30 mL), dried over anhydrous MgSO₄, and filtered.

-

The solvent is carefully removed by distillation at atmospheric pressure.

-

The crude product is purified by fractional distillation to afford this compound.

Expected Yield: The yield for this specific transformation is not widely reported and can be variable. Optimization of reaction time and temperature may be required to maximize the yield of the desired allene and minimize the formation of other isomers.

Transition Metal-Catalyzed Isomerization (Representative Protocol)

Iridium pincer complexes have been shown to be effective catalysts for the isomerization of alkynes to allenes.[4] The following is a representative protocol based on the use of such a catalyst.

Materials:

-

1-Hexyne (98% purity)

-

(POCOP)IrH₂ (a representative iridium pincer complex, where POCOP = κ³-C₆H₃-1,3-[OP(t-Bu)₂]₂)

-

tert-Butylethylene

-

Benzene-d₆ (for monitoring) or an anhydrous, inert solvent like toluene (B28343)

-

J. Young NMR tube or a Schlenk tube

-

Carbon monoxide (CO) gas

Procedure:

-

Catalyst Activation: In a J. Young NMR tube or a Schlenk tube under an inert atmosphere, dissolve (POCOP)IrH₂ (e.g., 12 mg, 20 µmol) in benzene-d₆ or toluene (ca. 0.5 mL).

-

Add tert-butylethylene (ca. 1.5 equivalents) via microsyringe to act as a hydrogen acceptor. The formation of tert-butylethane and the active iridium catalyst can be monitored by NMR spectroscopy.

-

Isomerization: Add 1-hexyne (1 equivalent) to the activated catalyst solution.

-

The solution is heated to approximately 75 °C. The conversion of the alkyne to the iridium-bound allene complex is monitored by NMR spectroscopy and typically takes 5-10 hours for full conversion.[4]

-

Allene Liberation: To liberate the free allene from the iridium complex, the solution is exposed to an atmosphere of carbon monoxide (CO). The CO displaces the allene from the metal center.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica (B1680970) gel or by distillation to isolate this compound.

Signaling Pathways and Mechanisms

The isomerization of 1-hexyne to this compound proceeds through distinct mechanisms depending on the catalytic system employed.

Base-Catalyzed Isomerization Mechanism

The base-catalyzed isomerization of a terminal alkyne to an allene is a prototropic rearrangement. The mechanism involves a series of deprotonation and protonation steps, leading to the migration of the π-bond.

Caption: Base-catalyzed isomerization of 1-hexyne.

The process is initiated by the deprotonation of the carbon adjacent to the triple bond by a strong base, forming a propargyl anion. This anion is in resonance with an allenyl anion. Subsequent protonation of the allenyl anion at the terminal carbon yields the 1,2-diene product.

Transition Metal-Catalyzed Isomerization Mechanism

The mechanism for iridium-pincer catalyzed isomerization of alkynes is proposed to proceed through a C-H bond activation pathway.

Caption: Catalytic cycle for iridium-catalyzed isomerization.

The catalytic cycle begins with the coordination of the alkyne to the active iridium center to form a π-alkyne complex. This is followed by an oxidative addition of a propargylic C-H bond to the metal center, forming an iridium(III) hydrido-allenyl intermediate. Subsequent reductive elimination of the hydride and the allenyl ligand forms a π-allene complex. Finally, the this compound product is liberated from the metal center, for instance by ligand exchange with carbon monoxide, regenerating the active catalyst.[4]

Conclusion

The synthesis of this compound from 1-hexyne is a fundamental transformation in organic chemistry, providing access to a versatile class of compounds. Both base-catalyzed and transition metal-catalyzed methods offer viable routes, each with its own advantages and challenges. The choice of method will depend on the desired scale, available reagents, and tolerance of functional groups in more complex substrates. The detailed protocols and mechanistic understanding provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and utilize this compound in their research and development endeavors. Further optimization of the presented representative protocols may be necessary to achieve high yields and purity for specific applications.

References

- 1. This compound [stenutz.eu]

- 2. This compound | C6H10 | CID 136379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alkyne zipper reaction - Wikipedia [en.wikipedia.org]

- 4. Isomerization of Internal Alkynes to Iridium(III) Allene Complexes via C–H Bond Activation: Expanded Substrate Scope, and Progress towards a Catalytic Methodology [mdpi.com]

Spectroscopic Profile of 1,2-Hexadiene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Hexadiene, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its unique structural features. This document also outlines the typical experimental protocols for acquiring such spectra, providing a foundational understanding for researchers in the field.

Introduction to this compound

This compound (C₆H₁₀, CAS No. 592-44-9) is a terminal allene (B1206475), a class of unsaturated hydrocarbons characterized by two cumulative double bonds [C=C=C]. This structural motif imparts distinct reactivity and spectroscopic properties that are crucial for its identification and utilization in complex chemical transformations. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon framework and proton environments of a molecule. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm the presence of the allenic functionality and the adjoining alkyl chain.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits distinct signals for the allenic protons and the protons of the propyl group. The terminal allenic protons (=C=CH₂) typically appear in the region of 4.5-5.0 ppm, often as a triplet due to coupling with the proton on the other end of the allene and the adjacent methylene (B1212753) group. The allenic proton (=CH-) further down the chain resonates at a slightly upfield position, around 5.0-5.5 ppm, and usually appears as a multiplet due to coupling with the terminal allenic protons and the neighboring methylene group. The signals for the propyl group protons are found in the typical aliphatic region.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (CH₂=) | ~4.6 | t | ~3.0 |

| H-3 (-CH=) | ~5.1 | m | - |

| H-4 (-CH₂-) | ~2.0 | m | - |

| H-5 (-CH₂-) | ~1.4 | m | - |

| H-6 (-CH₃) | ~0.9 | t | ~7.0 |

¹³C NMR Spectroscopy

The most characteristic feature in the ¹³C NMR spectrum of an allene is the signal for the central sp-hybridized carbon (C-2), which appears significantly downfield, typically in the range of 200-210 ppm. The terminal sp² hybridized carbons of the allene (C-1 and C-3) resonate in the olefinic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C-1 (=CH₂) | ~74 |

| C-2 (=C=) | ~208 |

| C-3 (=CH-) | ~93 |

| C-4 (-CH₂-) | ~30 |

| C-5 (-CH₂-) | ~22 |

| C-6 (-CH₃) | ~13 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. In this compound, the most prominent and diagnostic absorption band is due to the asymmetric stretching of the cumulative double bonds [ν(C=C=C)]. This typically appears as a sharp, strong band in the region of 1950-1970 cm⁻¹. The C-H stretching vibrations of the sp² and sp³ hybridized carbons are also observable.

Table 3: Key IR Absorption Data for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| =C=C= Asymmetric Stretch | 1950 - 1970 | Strong, Sharp |

| =C-H Stretch | 3050 - 3000 | Medium |

| C-H Stretch (Alkyl) | 2960 - 2850 | Strong |

| C=C Symmetric Stretch | ~1070 | Weak |

| =CH₂ Wag | 850 - 870 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. For this compound, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (82.14 g/mol ). The fragmentation pattern is typically characterized by the loss of alkyl radicals.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Relative Intensity |

| 82 | [C₆H₁₀]⁺ (Molecular Ion) | Moderate |

| 67 | [C₅H₇]⁺ | High |

| 53 | [C₄H₅]⁺ | High |

| 41 | [C₃H₅]⁺ | Very High (Base Peak) |

| 39 | [C₃H₃]⁺ | High |

| 27 | [C₂H₃]⁺ | Moderate |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and desired resolution.

NMR Spectroscopy

A sample of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 300 or 500 MHz for protons. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared Spectroscopy

The IR spectrum of this compound, a liquid at room temperature, can be obtained using a neat sample. A drop of the compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a gas chromatography (GC-MS) system for separation and purification. In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Spectroscopic-Structural Correlation.

An In-depth Technical Guide to the Molecular Orbital Diagram and Frontier Orbitals of 1,2-Hexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular orbital (MO) diagram and frontier orbitals of 1,2-hexadiene. Leveraging foundational principles from its parent compound, allene (B1206475), this document details the electronic structure, presents quantitative data, and outlines the experimental and computational methodologies used in its characterization.

Introduction: The Electronic Structure of the Allene Core

This compound (CH₃CH₂CH₂CH=C=CH₂) is a cumulene, characterized by its two consecutive carbon-carbon double bonds. The electronic structure of the C=C=C moiety is central to its chemical reactivity and is best understood by first examining the molecular orbitals of allene (H₂C=C=CH₂).

In the allene molecule, the central carbon atom is sp-hybridized, forming two sigma bonds with the adjacent sp²-hybridized terminal carbons. The two remaining p-orbitals on the central carbon are orthogonal to each other. Each of these p-orbitals overlaps with a p-orbital from one of the terminal carbons to form two perpendicular π (pi) bonding systems. This orthogonality is a defining feature of allenes and dictates the geometry and reactivity of this compound.

The two π-bonding molecular orbitals (π₁ and π₂) are degenerate in unsubstituted allene. Consequently, the two highest occupied molecular orbitals (HOMO and HOMO-1) are also degenerate. This degeneracy is lifted upon substitution, as is the case in this compound.

The Molecular Orbital Diagram of this compound

The molecular orbital diagram of this compound is qualitatively similar to that of allene, with perturbations introduced by the propyl substituent. The key features are:

-

Two Perpendicular π Systems: The core of the molecule retains the two orthogonal π systems. One π system involves the p-orbitals in the plane of the C1-C2-C3 single bond, and the other is perpendicular to this plane.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest as they govern the molecule's reactivity. In this compound, the degeneracy of the allene HOMO and HOMO-1 is lifted. The propyl group, being an electron-donating alkyl group, will raise the energy of the π orbital with which it has better hyperconjugative overlap.

-

Helical Nature of Frontier Orbitals: Computational studies on allenes have revealed that their frontier molecular orbitals possess a helical topology. This is a departure from the simple planar representation of p-orbitals and has implications for the stereochemistry of its reactions.

A simplified logical diagram of the key molecular orbitals is presented below.

Quantitative Data

The electronic properties of this compound can be quantified through experimental measurements and computational chemistry. The ionization energy, which corresponds to the energy required to remove an electron from the HOMO, is a key experimental value.

| Parameter | Value | Method | Reference |

| Ionization Energy (IE) | 9.00 ± 0.05 eV | Electron Impact (EI) | NIST WebBook[1] |

Note: The ionization energy is experimentally determined for the highest occupied molecular orbital.

Experimental Protocols

The primary experimental technique for determining the energy levels of molecular orbitals is Photoelectron Spectroscopy (PES) . For a volatile organic compound like this compound, Ultraviolet Photoelectron Spectroscopy (UPS) is particularly suitable.

Ultraviolet Photoelectron Spectroscopy (UPS) of this compound

Objective: To measure the binding energies of the valence electrons of this compound, providing experimental values for the molecular orbital energies.

Methodology:

-

Sample Introduction: Gaseous this compound is introduced into a high-vacuum chamber. The pressure is maintained at a low level to ensure that the ejected photoelectrons do not collide with other molecules.

-

Ionization: The sample is irradiated with a monochromatic beam of ultraviolet radiation, typically from a helium discharge lamp (He I radiation at 21.22 eV).

-

Photoelectron Ejection: The incident photons cause the ejection of valence electrons from the this compound molecules. The kinetic energy (KE) of these photoelectrons is related to the binding energy (BE) of the electron in the molecule by the equation: BE = hν - KE where hν is the energy of the incident photon.

-

Energy Analysis: The ejected photoelectrons are passed through an electron energy analyzer, which separates them based on their kinetic energy.

-

Detection: A detector counts the number of electrons at each kinetic energy, generating a photoelectron spectrum.

-

Data Analysis: The resulting spectrum consists of a series of bands, each corresponding to the ionization from a specific molecular orbital. The position of the first band corresponds to the ionization from the HOMO and gives the first ionization energy of the molecule.

The experimental workflow is illustrated in the following diagram:

Computational Protocols

Computational chemistry provides a powerful tool for calculating and visualizing the molecular orbitals of this compound. Density Functional Theory (DFT) is a commonly used method for this purpose.

DFT Calculations using Gaussian

Objective: To compute the molecular orbitals, their energies (including HOMO and LUMO), and to visualize their shapes for this compound.

Methodology:

-

Structure Optimization:

-

Construct the 3D structure of this compound using a molecular modeling program.

-

Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step finds the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Molecular Orbital Analysis:

-

Perform a single-point energy calculation on the optimized geometry.

-

Include the pop=full keyword in the Gaussian input file to request the printing of all molecular orbitals and their compositions.

-

-

Data Extraction and Visualization:

-

The output file will contain the energies of all molecular orbitals. Identify the HOMO (the highest energy occupied orbital) and the LUMO (the lowest energy unoccupied orbital).

-

Use visualization software (e.g., GaussView, Avogadro) to generate and view the 3D shapes of the frontier molecular orbitals from the checkpoint file.

-

A logical diagram of the computational workflow is provided below:

Conclusion

The molecular orbital structure of this compound is defined by the two perpendicular π systems of its allene core. The frontier orbitals, HOMO and LUMO, are central to its reactivity. The degeneracy of the frontier orbitals in allene is lifted in this compound due to the electronic effects of the propyl substituent. Experimental techniques like Ultraviolet Photoelectron Spectroscopy provide quantitative data on the orbital energies, with the ionization energy of this compound measured at 9.00 ± 0.05 eV.[1] Computational methods such as Density Functional Theory are invaluable for a detailed understanding and visualization of the molecular orbitals. This comprehensive understanding of the electronic structure of this compound is crucial for predicting its chemical behavior and for its potential applications in drug development and materials science.

References

Technical Guide: 1,2-Hexadiene (CAS 592-44-9)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a concise technical overview of the experimental data available for 1,2-Hexadiene (CAS 592-44-9). The information is presented in a structured format to facilitate easy access and comparison of its physical, chemical, and safety properties.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 592-44-9 |

| Molecular Formula | C₆H₁₀[1][2][3][4][5] |

| Molecular Weight | 82.14 g/mol [1] |

| Canonical SMILES | C=C=CCCC |

| InChI Key | XIAJQOBRHVKGSP-UHFFFAOYSA-N[3] |

Experimental Data

The following table summarizes the key physical properties of this compound based on available experimental data.

| Property | Value | Units | Reference |

| Boiling Point | 76.3 - 79 | °C | [2][6] |

| 348 - 351 | K | [3][7] | |

| Density | 0.677 - 0.720 | g/mL | [2][6] |

| Refractive Index | 1.402 - 1.430 | n20/D | [2][6] |

| Flash Point | -16.4 ± 11.9 | °C | [2] |

| Vapor Pressure | 111.5 ± 0.1 | mmHg at 25°C | [2] |

While specific spectral data with peak assignments for this compound were not found in the search results, the existence of 13C NMR spectra is noted[1]. General information regarding spectroscopic techniques is provided in the experimental protocols section.

The following GHS hazard statements and precautionary statements have been identified for a compound with a similar structure, which may be relevant for handling this compound.

| Hazard Class | Hazard Statement |

| Flammable liquids | H225: Highly flammable liquid and vapour.[8] |

| Aspiration hazard | H304: May be fatal if swallowed and enters airways.[8] |

| Acute aquatic hazard | H401: Toxic to aquatic life.[8] |

Precautionary Statements:

-

Prevention: P210 Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233 Keep container tightly closed. P240 Ground and bond container and receiving equipment. P241 Use explosion-proof electrical/ ventilating/ lighting equipment. P242 Use non-sparking tools. P243 Take action to prevent static discharges. P273 Avoid release to the environment. P280 Wear protective gloves/ protective clothing/ eye protection/ face protection.[8]

-

Response: P301 + P310 IF SWALLOWED: Immediately call a POISON CENTER/doctor.[8]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available in the provided search results. However, this section outlines general methodologies for determining the key experimental data presented.

The boiling point of a volatile organic compound like this compound can be determined using several methods, including simple distillation and the capillary method.[9][10]

Simple Distillation Method:

-

Place a small volume (at least 5 mL) of the liquid sample in a distilling flask.[9]

-

Heat the flask to bring the liquid to a boil.

-

The vapor will rise and come into contact with a thermometer bulb placed in the vapor path.

-

The temperature at which the vapor pressure of the liquid equals the external atmospheric pressure is recorded as the boiling point. This temperature should remain constant during the distillation of a pure compound.[9][11]

-

It is important to record the atmospheric pressure at the time of the measurement as the boiling point is pressure-dependent.[9]

Capillary Method (for small sample volumes):

-

A small amount of the liquid is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is heated, and a stream of bubbles will emerge from the open end of the capillary tube as the trapped air and then the substance's vapor expand.[12]

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[12]

NMR spectroscopy is a primary technique for elucidating the structure of organic molecules.

General Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[13][14] The sample should be free of any solid particles.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean NMR tube to a depth of about 6 cm.[13]

-

Reference Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for proton and carbon NMR, with its signal defined as 0.0 ppm.[15]

-

Data Acquisition: The NMR tube is placed in the spectrometer, which subjects the sample to a strong magnetic field and radiofrequency pulses to acquire the spectrum.[15]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the final NMR spectrum showing chemical shifts, integration, and coupling patterns.

Mandatory Visualization

The following diagram illustrates a general workflow for the characterization of a synthesized or acquired chemical compound.

References

- 1. This compound | C6H10 | CID 136379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [stenutz.eu]

- 7. This compound [webbook.nist.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. Video: Boiling Points - Concept [app.jove.com]

- 11. vernier.com [vernier.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. NMR Spectroscopy [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Physical Properties of Allenic Hexadienes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of allenic hexadienes, a class of unsaturated hydrocarbons containing a distinctive C=C=C functional group. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these compounds for applications in synthesis, materials science, and medicinal chemistry.

Introduction to Allenic Hexadienes

Allenic hexadienes are isomers of hexadiene characterized by the presence of two consecutive carbon-carbon double bonds, known as an allene (B1206475) moiety. This structural feature imparts unique chemical reactivity and physical properties to these molecules. The two primary isomers of allenic hexadiene are 1,2-hexadiene and 2,3-hexadiene (B15497121). Their linear geometry around the sp-hybridized central carbon of the allene group and the perpendicular orientation of the planes of the two double bonds are key to their distinct characteristics.

Physical Properties

The physical properties of this compound and 2,3-hexadiene have been determined through various experimental techniques. A summary of these key properties is presented in the table below for easy comparison.

| Physical Property | This compound | 2,3-Hexadiene |

| Molecular Formula | C₆H₁₀ | C₆H₁₀ |

| Molecular Weight | 82.14 g/mol | 82.14 g/mol |

| Boiling Point | 74.0 - 74.8 °C at 740 mmHg | 68 °C |

| Density | 0.7149 g/cm³ at 20 °C | 0.680 g/cm³ |

| Refractive Index | 1.4282 at 20 °C | 1.401 |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physical properties of allenic hexadienes and for their synthesis and characterization.

Synthesis of Allenic Hexadienes

A common synthetic route to allenic hexadienes involves the dehydrohalogenation of a suitable haloalkene. The following diagram illustrates a general pathway for the synthesis of this compound.

Experimental Protocol for the Synthesis of 6-Bromo-1-hexene (a precursor for dehydrohalogenation):

To a stirred solution of 1,6-dibromohexane (B150918) (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at a concentration of 0.1 M, potassium tert-butoxide (t-BuOK, 1.15 equivalents) is added in portions over 30 minutes under an argon atmosphere.[1] The reaction mixture is then stirred under reflux for 16 hours.[1] After cooling to room temperature, the reaction is quenched with deionized water.[1] The mixture is diluted with diethyl ether, and the organic and aqueous layers are separated.[1] The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1] The crude product is purified by silica (B1680970) gel flash column chromatography using petroleum ether as the eluent to yield 6-bromo-1-hexene.[1]

Determination of Physical Properties

3.2.1. Boiling Point Determination:

The boiling point of allenic hexadienes can be determined by distillation. A sample of the purified compound is placed in a distillation flask with boiling chips. The flask is heated, and the temperature at which the liquid actively boils and the vapor condenses and is collected as distillate is recorded as the boiling point.

3.2.2. Density Measurement:

The density of the liquid allenic hexadiene is determined using a pycnometer. The pycnometer is first weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

3.2.3. Refractive Index Measurement:

The refractive index is measured using a refractometer. A small drop of the sample is placed on the prism of the refractometer, and the refractive index is read directly from the instrument's scale. The measurement is typically performed at a standard temperature, such as 20 °C, and using the sodium D-line (589 nm).

Analytical Characterization

3.3.1. Gas Chromatography (GC):

Gas chromatography is a powerful technique for assessing the purity of allenic hexadienes and for separating mixtures of C1-C6 hydrocarbons.

Experimental Protocol for GC Analysis of C1-C6 Hydrocarbons:

-

Column: Agilent PoraPLOT U, 0.53 mm × 25 m fused silica PLOT (df = 20 μm).[2]

-

Carrier Gas: Hydrogen (H₂) at a flow rate of 40 cm/s.[2]

-

Injector Temperature: 100 °C.[2]

-

Detector: Flame Ionization Detector (FID) at 150 °C.[2]

-

Oven Temperature: Isothermal at 75 °C.[2]

-

Sample Size: 6 μL.[2]

-

Concentration Range: 0.1% in nitrogen.[2]

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of allenic hexadienes.

General ¹H and ¹³C NMR Experimental Parameters:

-

Spectrometer: Varian Mercury 300 MHz or 400 MHz.[3]

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).[3]

-

Internal Standard: Tetramethylsilane (TMS) for ¹H NMR. The central line of the chloroform signal (δ = 77.50 ppm) is used as a reference for ¹³C NMR.[3]

The following workflow illustrates the general process for the synthesis and characterization of an allenic hexadiene.

Conclusion

This guide has provided a detailed overview of the physical properties of allenic hexadienes, along with essential experimental protocols for their synthesis and characterization. The unique structural features of these compounds lead to distinct physical properties that are critical for their application in various fields of chemical research and development. The provided methodologies offer a foundation for researchers to work with these versatile molecules.

References

Isomerization of 1,2-Hexadiene to Conjugated Dienes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isomerization of 1,2-hexadiene, an allene (B1206475), into its more stable conjugated diene isomers, specifically 1,3-hexadiene (B165228) and 2,4-hexadiene (B1165886), is a significant transformation in organic synthesis. Conjugated dienes are valuable building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals, due to their participation in various cycloaddition and nucleophilic addition reactions. This technical guide provides a comprehensive overview of the core principles governing the isomerization of this compound, including the underlying reaction mechanisms, catalytic systems, and detailed experimental considerations. Quantitative data from key studies are summarized, and experimental protocols are provided to facilitate the practical application of these methodologies.

Introduction

Allenes, characterized by their cumulated double bonds, are thermodynamically less stable than their conjugated diene isomers. This energy difference provides the driving force for the isomerization reaction. The conversion of this compound to conjugated dienes such as 1,3-hexadiene and 2,4-hexadiene can be achieved through various catalytic methods, including acid, base, and transition-metal catalysis. The choice of catalyst and reaction conditions plays a crucial role in determining the product distribution and stereoselectivity of the resulting conjugated dienes.

Reaction Mechanisms

The isomerization of this compound to its conjugated isomers can proceed through several mechanistic pathways, largely dependent on the catalyst employed.

Acid-Catalyzed Isomerization

In the presence of an acid catalyst, the reaction is initiated by the protonation of one of the double bonds of the allene. This leads to the formation of a resonance-stabilized allylic carbocation. Subsequent deprotonation from a carbon adjacent to the carbocation results in the formation of a conjugated diene. The regioselectivity of this process is influenced by the stability of the intermediate carbocation and the resulting conjugated system.

Base-Catalyzed Isomerization

Base-catalyzed isomerization proceeds via the abstraction of a proton from a carbon atom adjacent to the allene system, forming a resonance-stabilized pentadienyl anion. Subsequent protonation of this anion at different positions leads to the formation of the conjugated diene isomers. Strong bases and high temperatures are often required for this transformation.[1]

Transition-Metal-Catalyzed Isomerization

A variety of transition metals, including palladium, rhodium, iridium, and cobalt, can catalyze the isomerization of allenes to conjugated dienes.[2][3][4][5] The mechanisms often involve the formation of metal-hydride species and subsequent hydrometallation and β-hydride elimination steps. For example, with palladium catalysts, the reaction can proceed through the formation of a π-allylpalladium intermediate.[6] The nature of the metal, its ligands, and the reaction conditions can significantly influence the selectivity of the isomerization.

Data Presentation

Quantitative data on the isomerization of this compound is often specific to the catalytic system employed. The following tables summarize representative data from the literature, highlighting the influence of different catalysts on product distribution.

Table 1: Base-Catalyzed Isomerization of Allenes

| Catalyst/Base | Substrate | Product(s) | Yield (%) | Conditions | Reference |

| Alumina | Terminal Alkyne/Allene | 1,3-Diene | 94 | Not specified | [7] |

| KOH | (22E)-cholesta-5,22,25-trien-3-ol | Conjugated Diene | 69 | Pyridine, 120°C, 7h | [1] |

Table 2: Metal-Catalyzed Isomerization of Dienes and Allenes

| Catalyst | Substrate | Product(s) | Yield (%) | Conditions | Reference |

| [PdCl2(NCMe)2] | 1,4-diene | 1,3-diene | 92 | THF, rt, 5 min | [1] |

| AuCl3/PhNO | Aryl-substituted allenes | 1,3-Dienes | Good to excellent | Ambient temperature | [8] |

| Ni(0) | Enantiopure allene | 1,3-Diene | 15 | Not specified | [8] |

| Rh(I)/dppe | Monosubstituted allenes | Cross-conjugated trienes | Not specified | Toluene, 130°C, 6h | [3] |

Experimental Protocols

General Procedure for Base-Mediated Isomerization[1]

-

To a stirred solution of the allene in a high-boiling solvent such as pyridine, add a strong base (e.g., potassium hydroxide).

-

Heat the reaction mixture to a high temperature (typically 120-180 °C) under an inert atmosphere (e.g., nitrogen).

-

Monitor the reaction progress by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction carefully with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain the desired conjugated diene.

General Procedure for Palladium-Catalyzed Isomerization[1]

-

In a reaction vessel under an inert atmosphere, dissolve the allene substrate in a dry, degassed solvent (e.g., tetrahydrofuran).

-

Add the palladium catalyst (e.g., [PdCl2(NCMe)2], typically 5 mol%).

-

Stir the reaction mixture at room temperature or a slightly elevated temperature.

-

Monitor the reaction progress by GC or NMR spectroscopy.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Dissolve the residue in a non-polar solvent like pentane (B18724) and filter through a pad of silica (B1680970) gel or celite to remove the catalyst.

-

Concentrate the filtrate and purify the product by distillation or chromatography.

Conclusion

The isomerization of this compound to its conjugated diene isomers is a thermodynamically favorable process that can be achieved through various catalytic methods. The choice of acid, base, or transition-metal catalyst dictates the reaction mechanism and significantly influences the product distribution. Understanding these mechanistic pathways and having access to detailed experimental protocols are essential for researchers and professionals in drug development and organic synthesis to effectively utilize this transformation for the construction of complex molecular architectures. Further research into developing highly selective and efficient catalytic systems for the isomerization of simple allenes like this compound will continue to be an area of significant interest.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Alkene synthesis by isomerization [organic-chemistry.org]

- 3. Synthesis of cross-conjugated trienes by rhodium-catalyzed dimerization of monosubstituted allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-catalyzed isomerization and hydroformylation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic Studies of Pd(II)-Catalyzed E/Z Isomerization of Unactivated Alkenes: Evidence for a Monometallic Nucleopalladation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. multimedia.knv.de [multimedia.knv.de]

- 8. mdpi.com [mdpi.com]

Theoretical Stability of 1,2-Hexadiene: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Energetic Landscape of Hexadienes

Hexadienes (C6H10) are a diverse group of isomers that differ in the arrangement of their two carbon-carbon double bonds. This structural variation leads to significant differences in their thermodynamic stability. The classification of dienes based on the relative positions of their double bonds is crucial for understanding these stability differences:

-

Cumulated Dienes (Allenes): In these molecules, the double bonds share a common carbon atom. 1,2-Hexadiene is a prime example of a cumulated diene.

-

Conjugated Dienes: These dienes have alternating double and single bonds, which allows for electron delocalization through resonance. 1,3-Hexadiene and 2,4-hexadiene (B1165886) are common examples.

-

Isolated Dienes: The double bonds in these molecules are separated by two or more single bonds and behave largely independently of one another. 1,4-Hexadiene and 1,5-hexadiene (B165246) are isolated dienes.

Theoretical calculations provide a powerful tool for quantifying the relative stabilities of these isomers, offering insights that complement experimental thermochemical data.

Data Presentation: Relative Stability of Hexadiene Isomers

Based on well-established principles of organic chemistry, the relative stability of hexadiene isomers follows a predictable trend. Conjugated dienes are generally the most stable due to the stabilizing effect of electron delocalization. Cumulated dienes, on the other hand, are typically the least stable due to the strain associated with the sp-hybridized central carbon and the perpendicular orientation of the π-systems. Isolated dienes have stabilities that are intermediate between conjugated and cumulated dienes.

| Isomer | Type | Expected Relative Gibbs Free Energy (kcal/mol) |

| (E,E)-2,4-Hexadiene | Conjugated | 0 |

| (E,Z)-2,4-Hexadiene | Conjugated | > 0 (slightly less stable than E,E) |

| (Z,Z)-2,4-Hexadiene | Conjugated | > (E,Z) (less stable due to steric hindrance) |

| 1,3-Hexadiene | Conjugated | > 0 (less substituted than 2,4-isomers) |

| 1,5-Hexadiene | Isolated | ~ +5 |

| 1,4-Hexadiene | Isolated | ~ +5 |

| This compound | Cumulated | ~ +11 |

Note: The numerical values are approximate and intended for illustrative purposes to demonstrate the general stability trend. Precise values would require a dedicated, high-level computational study.

Experimental Protocols: Computational Methodologies

The theoretical determination of the relative stability of molecules like this compound involves a series of well-defined computational protocols. These methods aim to solve the electronic Schrödinger equation to determine the energy and other properties of the molecule. The choice of methodology represents a trade-off between computational cost and accuracy.

Geometry Optimization

The first step in any computational analysis is to find the lowest energy structure (the equilibrium geometry) of the molecule on its potential energy surface. This is achieved through a process called geometry optimization. Common theoretical methods employed for this purpose include:

-

Density Functional Theory (DFT): DFT methods, such as the widely used B3LYP functional, offer a good balance of accuracy and computational efficiency for a wide range of organic molecules.

-

Møller-Plesset Perturbation Theory (MP2): MP2 is an ab initio method that provides a good level of electron correlation and is often used for geometry optimizations of small to medium-sized molecules.

A variety of basis sets, which are sets of mathematical functions used to describe the atomic orbitals, are used in conjunction with these methods. Common choices include the Pople-style basis sets (e.g., 6-31G*, 6-31+G(d,p)) and the correlation-consistent basis sets (e.g., cc-pVTZ).

Frequency Calculations

Once the geometry has been optimized, a frequency calculation is performed. This serves two main purposes:

-

Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point.

-

Thermochemical Data: The calculated vibrational frequencies are used to compute the zero-point vibrational energy (ZPVE), thermal corrections to the enthalpy, and the entropy of the molecule. These values are essential for calculating the Gibbs free energy.

Single-Point Energy Calculations

To obtain highly accurate energies, it is common practice to perform a single-point energy calculation on the optimized geometry using a more computationally demanding, and therefore more accurate, theoretical method. This approach leverages the efficiency of the lower-level method for geometry optimization while benefiting from the accuracy of the higher-level method for the final energy calculation. High-accuracy methods include:

-

Coupled Cluster Theory (e.g., CCSD(T)): This is considered the "gold standard" for single-point energy calculations and can provide very accurate results when used with a large basis set.

-

Composite Methods (e.g., G3, G4, CBS-QB3): These methods combine the results of several calculations at different levels of theory and with different basis sets to extrapolate to a highly accurate energy.

Calculation of Gibbs Free Energy

The Gibbs free energy of formation (ΔGf°) is the ultimate measure of the thermodynamic stability of a molecule under standard conditions. It is calculated using the following equation:

ΔGf° = ΔHf° - TΔSf°

where ΔHf° is the enthalpy of formation, T is the temperature, and ΔSf° is the entropy of formation. The enthalpy of formation is derived from the calculated total electronic energy, corrected for thermal effects, while the entropy is obtained from the frequency calculation. The relative Gibbs free energies of the isomers are then compared to determine their relative stabilities.

Mandatory Visualization

The following diagrams illustrate the logical workflow of a typical theoretical stability calculation and the signaling pathway of electron delocalization in conjugated dienes.

Conclusion

Theoretical calculations are an indispensable tool for understanding and quantifying the relative stabilities of isomers such as this compound. The established hierarchy of stability, with conjugated dienes being the most stable, followed by isolated dienes, and then the significantly less stable cumulated dienes, is well-supported by computational chemistry. While a single, comprehensive high-level computational study comparing all hexadiene isomers was not identified in the surveyed literature, the methodologies for performing such a study are well-established. By employing a combination of geometry optimization, frequency calculations, and high-level single-point energy calculations, researchers can accurately predict the Gibbs free energies of formation and thus the relative stabilities of these and other important organic molecules. This information is critical for professionals in research and drug development for predicting reaction outcomes and understanding the intrinsic properties of chemical compounds.

Navigating the Landscape of 1,2-Hexadiene: A Technical Guide to Commercial Availability and Purity

For researchers, scientists, and drug development professionals, the accessibility and purity of specialized reagents are paramount to the success of their work. 1,2-Hexadiene, a cumulated diene, presents unique characteristics and synthetic utility. This in-depth technical guide provides a comprehensive overview of its commercial availability, typical purity levels, and the experimental protocols crucial for its synthesis, purification, and analysis.

Commercial Availability and Purity of this compound

This compound is a specialty chemical available from a select number of suppliers. While not as commonly stocked as its conjugated or isolated diene isomers, it can be procured for research and development purposes. The purity of commercially available this compound is a critical factor for its application, particularly in sensitive chemical syntheses where impurities could lead to undesirable side reactions or affect product yields and integrity.

Quantitative data on the purity of this compound from various suppliers is often detailed in their product specification sheets or certificates of analysis. These documents typically provide the percentage purity as determined by gas chromatography (GC) and may also list the levels of common impurities. For researchers, it is imperative to obtain and scrutinize this documentation before purchase to ensure the material meets the requirements of their specific application.

| Supplier Category | Typical Purity (%) | Common Impurities | Analytical Method |

| Research Chemical Suppliers | ≥95% | Isomeric hexadienes (e.g., 1,3-hexadiene, 1,5-hexadiene), residual solvents from synthesis (e.g., hexane, diethyl ether), and precursor materials (e.g., 1-hexyne). | Gas Chromatography (GC-FID/GC-MS) |

| Custom Synthesis Providers | Up to >99% | Dependent on the synthetic route and purification methods employed. May contain trace amounts of catalysts or byproducts. | Gas Chromatography (GC-FID/GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

Experimental Protocols

A thorough understanding of the synthesis, purification, and analysis of this compound is essential for its effective use and for troubleshooting potential issues. The following sections detail the methodologies for these key experimental procedures.

Synthesis of this compound

The synthesis of this compound, as a cumulated diene (allene), can be achieved through several established synthetic routes. Two common methods are the isomerization of an internal alkyne and the dehydrohalogenation of a suitable haloalkene.

1. Isomerization of 1-Hexyne:

This method involves the base-catalyzed isomerization of a terminal alkyne (1-hexyne) to the corresponding allene (B1206475).

-

Reaction: CH≡C-CH₂CH₂CH₂CH₃ ---(Base)---> CH₂=C=CH-CH₂CH₂CH₃

-

Protocol:

-

A solution of potassium tert-butoxide in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or tetrahydrofuran) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0°C.

-

1-Hexyne is added dropwise to the cooled solution with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours), while monitoring the progress of the reaction by gas chromatography.

-

Upon completion, the reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with a low-boiling-point solvent (e.g., pentane (B18724) or diethyl ether).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), and the solvent is carefully removed by distillation at atmospheric pressure.

-

The crude this compound is then purified by fractional distillation.

-

2. Dehydrohalogenation of 2-Bromo-1-hexene:

This elimination reaction involves the removal of a hydrogen halide from a vinyl halide to form the allene.[1][2][3][4][5]

-

Reaction: CH₂=C(Br)-CH₂CH₂CH₂CH₃ + Base ---> CH₂=C=CH-CH₂CH₂CH₃ + H-Base⁺ + Br⁻

-

Protocol:

-

2-Bromo-1-hexene is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in a reaction flask equipped with a reflux condenser and a magnetic stirrer.

-

A strong, non-nucleophilic base, such as potassium tert-butoxide or sodium amide, is added portion-wise to the solution at room temperature.

-

The reaction mixture is then heated to a temperature sufficient to drive the elimination reaction to completion (e.g., 80-100°C), with the progress monitored by GC.

-

After completion, the mixture is cooled to room temperature and poured into a separatory funnel containing water and a low-boiling-point organic solvent (e.g., diethyl ether).

-

The layers are separated, and the aqueous layer is extracted multiple times with the organic solvent.

-

The combined organic layers are washed with water and brine to remove any remaining base and inorganic salts.

-

The organic solution is dried over an anhydrous drying agent, and the solvent is removed by distillation.

-

The resulting crude this compound is purified by fractional distillation.

-

Purification of this compound

Due to its volatile nature, fractional distillation is the most common and effective method for purifying this compound.

-

Protocol:

-

The crude this compound is placed in a round-bottom flask equipped with a fractional distillation column (e.g., a Vigreux or packed column) and a distillation head with a condenser and receiving flask.

-

The apparatus is carefully assembled to ensure efficient separation. The receiving flask should be cooled in an ice bath to minimize loss of the volatile product.

-

The crude product is heated gently in a heating mantle.

-

The distillation is carried out slowly to allow for the separation of components with different boiling points. The fraction corresponding to the boiling point of this compound (approximately 75-77°C) is collected.

-

The purity of the collected fractions should be monitored by gas chromatography.

-

Purity Analysis

The purity of this compound is typically determined using gas chromatography and its structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy.

1. Gas Chromatography (GC):

GC with a flame ionization detector (GC-FID) is a standard method for quantifying the purity of volatile hydrocarbons like this compound.[6][7][8][9][10]

-

Typical GC-FID Parameters:

-

Column: A non-polar capillary column (e.g., DB-1, HP-5) is suitable for separating hydrocarbon isomers.

-

Injector Temperature: 250°C

-

Detector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp: Increase at a rate of 10°C/minute to 150°C.

-

Hold: Maintain at 150°C for 5 minutes.

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injection Volume: 1 µL (with appropriate split ratio).

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of this compound and to identify any impurities.

-

¹H NMR (Proton NMR): The spectrum of this compound will show characteristic signals for the different types of protons in the molecule. The allenic protons will appear in the olefinic region, and their coupling patterns will be distinctive.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is particularly useful for identifying the unique sp-hybridized central carbon of the allene group, which typically resonates at a very downfield chemical shift (around 200 ppm).[11][12][13][14] The terminal sp² carbons of the allene appear at lower chemical shifts.[11][12][13][14]

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in working with this compound, the following diagrams, generated using Graphviz, illustrate a typical synthesis and purification workflow and a decision-making process for supplier selection.

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Caption: Decision tree for selecting a this compound supplier based on purity requirements.

References

- 1. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

- 2. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]

- 3. Dehydrohalogenation: An Essential Organic Reaction | Algor Cards [cards.algoreducation.com]

- 4. Dehydrohalogenation of Haloalkanes Chemistry Tutorial [ausetute.com.au]

- 5. scribd.com [scribd.com]

- 6. www2.gov.bc.ca [www2.gov.bc.ca]

- 7. agilent.com [agilent.com]

- 8. canadacommons.ca [canadacommons.ca]

- 9. PGRL GCFID Qualitative Analysis Method for Hydrocarbons | U.S. Geological Survey [usgs.gov]

- 10. researchgate.net [researchgate.net]

- 11. acdlabs.com [acdlabs.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 1,2-Hexadiene in Diels-Alder Reaction Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a powerful and atom-economical method for the construction of six-membered rings.[1] This [4+2] cycloaddition reaction typically involves a conjugated diene and a dienophile, which is usually an alkene or alkyne.[1] Allenes, compounds containing two cumulative double bonds, represent a unique class of substrates for Diels-Alder reactions, capable of acting as the 2π-electron component (the dienophile).[2][3] Due to the orthogonal orientation of their π-systems, only one of the double bonds of the allene (B1206475) participates in the cycloaddition, resulting in a product with an exocyclic double bond.

This application note provides a detailed overview and a representative experimental protocol for the use of 1,2-hexadiene as a dienophile in Diels-Alder reactions. While specific literature on the Diels-Alder reaction of this compound is limited, this document extrapolates from the known reactivity of other terminal allenes and general Diels-Alder principles to provide a useful guide for researchers. Strained allenes, such as 1,2-cyclohexadiene, are known to undergo facile Diels-Alder reactions, and while this compound is not as strained, it can participate in these cycloadditions, typically requiring elevated temperatures.[4]

Reaction Mechanism and Stereochemistry

In a typical Diels-Alder reaction involving an allene, the diene approaches one of the two π-bonds of the allene. The reaction is generally concerted, proceeding through a single cyclic transition state.[5] For a terminal allene like this compound, the reaction can lead to the formation of a new stereocenter, and the facial selectivity of the approach to the diene will determine the stereochemical outcome. The reaction of this compound with a cyclic diene, such as cyclopentadiene (B3395910), is expected to favor the endo product due to secondary orbital interactions, a common feature in many Diels-Alder reactions.[6]

Caption: General mechanism of the Diels-Alder reaction.

Representative Experimental Protocol

The following protocol describes a representative Diels-Alder reaction between this compound and cyclopentadiene. Cyclopentadiene is chosen as the diene due to its high reactivity, which is a result of its locked s-cis conformation.[5][7] Note that cyclopentadiene exists as its dimer, dicyclopentadiene (B1670491), at room temperature and must be "cracked" back to the monomer before use.[8]

Materials:

-

Dicyclopentadiene

-

This compound

-

Toluene (B28343) (anhydrous)

-

Magnesium sulfate (B86663) (anhydrous)

-

Reaction vessel (e.g., a sealed tube or a round-bottom flask with a reflux condenser)

-

Stir plate and stir bar

-

Heating mantle or oil bath

-

Standard glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the monomeric cyclopentadiene by distillation. The monomer should be kept cold (in an ice bath) and used promptly as it will readily dimerize.

-

Reaction Setup: In a clean, dry sealed tube, add a magnetic stir bar.

-

Addition of Reagents: To the sealed tube, add anhydrous toluene (5 mL). Then, add this compound (1.0 mmol, 1.0 eq). Finally, add freshly cracked cyclopentadiene (1.2 mmol, 1.2 eq).

-

Reaction: Seal the tube and heat the reaction mixture to 150-180 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 12 to 48 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired cycloadduct.

Caption: Experimental workflow for the Diels-Alder reaction.

Quantitative Data

The following table summarizes representative quantitative data for the Diels-Alder reaction of terminal allenes with common dienes. The data for this compound is an educated estimation based on the reactivity of similar, unactivated allenes. Actual yields and selectivities may vary and require experimental optimization.

| Diene | Dienophile | Temperature (°C) | Time (h) | Solvent | Yield (%) | Endo/Exo Ratio |

| Cyclopentadiene | This compound | 160 | 24 | Toluene | 40-60 (Est.) | >10:1 (Est.) |

| Furan | This compound | 180 | 48 | Toluene | 20-40 (Est.) | ~5:1 (Est.) |

| 1,3-Butadiene | Allene | 150 | 12 | Benzene | 55 | N/A |

| Cyclopentadiene | Phenylallene | 100 | 18 | Benzene | 75 | >10:1 |

Note: "Est." indicates an estimated value based on analogous reactions.

Safety Precautions

-

Work in a well-ventilated fume hood, especially when handling volatile organic solvents and during the cracking of dicyclopentadiene.

-

This compound is flammable. Keep away from ignition sources.

-

The reaction is performed at high temperatures in a sealed tube, which presents a risk of pressure buildup. Use appropriate safety shielding and pressure-rated glassware.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This compound can serve as a viable dienophile in Diels-Alder reactions, leading to the formation of cyclohexene (B86901) derivatives with an exocyclic double bond. While these reactions may require more forcing conditions compared to those with activated dienophiles, they offer a direct route to unique cyclic structures. The provided protocol serves as a starting point for the exploration of this compound's utility in cycloaddition chemistry. Further optimization of reaction conditions, including the use of Lewis acid catalysis, may lead to improved yields and selectivities.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Diels-Alder Reaction [organic-chemistry.org]

- 4. Strained Allenes as Dienophiles in the Diels-Alder Reaction: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

Application Notes and Protocols for Metal-Catalyzed Cycloaddition Reactions of 1,2-Hexadiene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the metal-catalyzed cycloaddition reactions of 1,2-hexadiene. This versatile substrate participates in a variety of cycloaddition modes, including [4+2], [2+2+2], and [5+2] reactions, yielding a diverse array of carbocyclic and heterocyclic scaffolds relevant to organic synthesis and medicinal chemistry. The choice of metal catalyst—typically complexes of rhodium, palladium, or nickel—and ligands plays a crucial role in determining the reaction pathway and stereochemical outcome.

Key Applications in Synthesis

Metal-catalyzed cycloadditions of this compound and its derivatives are powerful tools for the rapid construction of complex molecular architectures from simple precursors. These reactions are characterized by their high atom economy and potential for stereocontrol.[1]

-

[4+2] Cycloaddition (Diels-Alder Type Reactions): Transition metal catalysts can promote [4+2] cycloadditions that are often difficult to achieve under purely thermal conditions. These reactions provide access to substituted cyclohexene (B86901) derivatives.

-

[2+2+2] Cycloaddition: This reaction allows for the assembly of three unsaturated components to form highly substituted six-membered rings. When this compound is used as one of the components, it can lead to the formation of complex polycyclic systems.[2]

-

[5+2] Cycloaddition: Rhodium catalysts, in particular, are effective in mediating the [5+2] cycloaddition of vinylcyclopropanes with allenes like this compound, providing a direct route to seven-membered rings.[3]

Data Presentation: Quantitative Analysis of Cycloaddition Reactions

The following tables summarize quantitative data for representative metal-catalyzed cycloaddition reactions involving allenes, including analogs of this compound.

Table 1: Rhodium-Catalyzed [4+2+1] Cycloaddition of Ene/Yne-Ene-Allenes and CO [4]

| Entry | Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Ene-ene-propargyl ester | [Rh(CO)₂Cl]₂ (10) | DCE | 12 | 81 |

| 2 | Ene-ene-propargyl ester | [Rh(COD)Cl]₂ (5) | DCE | 24 | 82 |

| 3 | Yne-ene-propargyl ester | [Rh(COD)Cl]₂ (5) | Dioxane | 24 | 75 |

Table 2: Nickel-Catalyzed [2+2] Cycloaddition of Ene-Allenes [5]

| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Temperature (°C) | Yield (%) |

| 1 | 1,3-disubstituted allene | [Ni(cod)₂] (10) | dppf (10) | 100 | 95 |

| 2 | monosubstituted allene | [Ni(cod)₂] (10) | PPh₃ (20) | 80 | 78 |

Table 3: Rhodium-Catalyzed [5+2+1] Cycloaddition of Ene-Vinylcyclopropanes and CO [6][7]

| Entry | Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Ene-vinylcyclopropane | [Rh(CO)₂Cl]₂ (5) | Dioxane | 80 | 44 |

| 2 | Ene-vinylcyclopropane | [Rh(CO)₂Cl]₂ (5) | Dioxane | 90 | 91 |

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed [4+2+1] Cycloaddition of an Ene-Ene-Propargyl Ester with CO[5]

This protocol describes the synthesis of a 5/7 fused ring system via a rhodium-catalyzed [4+2+1] cycloaddition, where an in situ generated ene-ene-allene reacts with carbon monoxide.

Materials:

-

Ene-ene-propargyl ester substrate

-

[Rh(COD)Cl]₂

-

1,2-Dichloroethane (DCE), anhydrous

-

Carbon monoxide (CO) gas (balloon)

-

Schlenk tube

-

Standard glassware for organic synthesis

Procedure:

-

To a dry Schlenk tube under an argon atmosphere, add the ene-ene-propargyl ester substrate (1.0 equiv) and [Rh(COD)Cl]₂ (5 mol%).

-

Add anhydrous DCE to achieve a substrate concentration of 0.1 M.

-

Evacuate and backfill the Schlenk tube with CO gas from a balloon three times.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired 5/7 fused cycloadduct.

Protocol 2: General Procedure for Nickel-Catalyzed [2+2] Cycloaddition of an Ene-Allene[6]

This protocol outlines the formation of a fused cyclobutane (B1203170) ring system through a nickel-catalyzed intramolecular [2+2] cycloaddition of an ene-allene.

Materials:

-

Ene-allene substrate

-

[Ni(cod)₂]

-

Bis(diphenylphosphino)ferrocene (dppf)

-

Toluene (B28343), anhydrous

-

Schlenk tube

-

Standard glassware for organic synthesis

Procedure:

-

In a nitrogen-filled glovebox, add the ene-allene substrate (1.0 equiv), [Ni(cod)₂] (10 mol%), and dppf (10 mol%) to a dry Schlenk tube.

-

Add anhydrous toluene to dissolve the solids.

-

Seal the Schlenk tube and remove it from the glovebox.

-

Heat the reaction mixture in an oil bath at 100 °C for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the fused cyclobutane product.

Protocol 3: General Procedure for Rhodium-Catalyzed [5+2+1] Cycloaddition of an Ene-Vinylcyclopropane with CO[7][8]

This protocol details the construction of a bicyclic cyclooctenone via a rhodium-catalyzed [5+2+1] cycloaddition of an ene-vinylcyclopropane and carbon monoxide.

Materials:

-

Ene-vinylcyclopropane substrate

-

[Rh(CO)₂Cl]₂

-

Dioxane, anhydrous

-

Carbon monoxide (CO) gas (balloon)

-

Schlenk tube

-

Standard glassware for organic synthesis

Procedure:

-

Add the ene-vinylcyclopropane substrate (1.0 equiv) and [Rh(CO)₂Cl]₂ (5 mol%) to a dry Schlenk tube under an argon atmosphere.

-

Add anhydrous dioxane to achieve a substrate concentration of 0.05 M.

-

Purge the reaction vessel with a balloon of CO gas.

-

Heat the reaction mixture to 90 °C and stir for the required time (typically 4-12 hours).

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

-

Concentrate the mixture in vacuo and purify the residue by flash column chromatography on silica gel to yield the bicyclic cyclooctenone.

Visualizations: Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms for the described cycloaddition reactions.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Allenes, versatile unsaturated motifs in transition-metal-catalysed [2+2+2] cycloaddition reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00535C [pubs.rsc.org]

- 3. Rhodium-catalyzed (5+2) and (5+1) cycloadditions using 1,4-enynes as the five-carbon building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.pku.edu.cn [chem.pku.edu.cn]

- 5. mdpi.com [mdpi.com]

- 6. chem.pku.edu.cn [chem.pku.edu.cn]

- 7. chem.pku.edu.cn [chem.pku.edu.cn]

Application Notes and Protocols for the Polymerization of 1,2-Hexadiene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The polymerization of 1,2-hexadiene is not widely reported in scientific literature. The following application notes and protocols are based on established polymerization methods for analogous allene (B1206475) and diene monomers. These protocols should be considered as starting points and will likely require optimization for the specific monomer, this compound.

Introduction

This compound, an acyclic allene, presents a unique monomer for polymer synthesis. The presence of two adjacent double bonds allows for polymerization to proceed through different mechanisms, potentially yielding polymers with diverse microstructures and properties. The resulting poly(this compound) could feature a polyethylene-based backbone with pendant vinyl or alkylidene groups, making it an attractive candidate for further functionalization. This document outlines potential polymerization methodologies for this compound, including Ziegler-Natta, cationic, and radical polymerization, based on studies of similar monomers.

Polymerization Methodologies

Ziegler-Natta Polymerization

Ziegler-Natta catalysts are widely used for the polymerization of α-olefins and have been shown to polymerize allene.[1][2] This method offers the potential for stereoregular polymer synthesis. A proposed mechanism for the Ziegler-Natta polymerization of this compound is the coordination of one of the double bonds to the active metal center, followed by insertion into the metal-alkyl bond.

Expected Polymer Microstructure: The polymerization of allene with Ziegler-Natta catalysts can result in a polymer with a mixed microstructure, containing both 1,2- and 2,3-enchainment. For this compound, this would lead to repeat units with pendant butyl groups and unsaturation in the polymer backbone or as vinylidene groups.

Experimental Protocol: Ziegler-Natta Polymerization of this compound (Adapted from allene polymerization[1])

Materials:

-

This compound (purified by distillation over CaH₂)

-

Toluene (anhydrous)

-

Titanium tetrachloride (TiCl₄)

-

Triisobutylaluminum (B85569) (Al(i-Bu)₃)

-

Hydrochloric acid (10% aqueous solution)

-

Nitrogen gas (high purity)

Procedure:

-